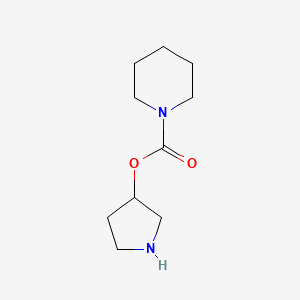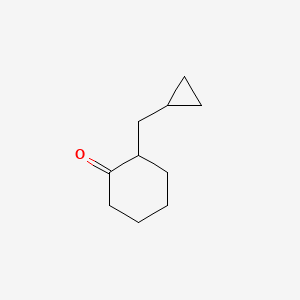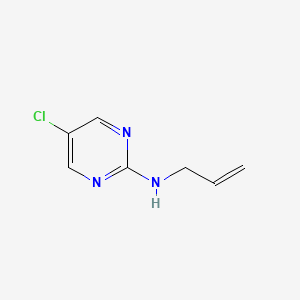
3-プロピリデンピロリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propylidenepyrrolidine is a chemical compound with the molecular formula C7H13N . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of pyrrolidine-based compounds, such as 3-Propylidenepyrrolidine, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-Propylidenepyrrolidine is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis
Pyrrolidine-based compounds, including 3-Propylidenepyrrolidine, are known for their diverse chemical reactions . These reactions often involve the ring construction from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings .科学的研究の応用
創薬
ピロリジン環は、3-プロピリデンピロリジンの一部であり、医薬品化学者がヒト疾患の治療のための化合物を得るために広く使用されています . この飽和した足場に対する関心は、sp3-混成による薬理フォアスペースを効率的に探索する可能性、分子立体化学への貢献、および環の非平面性による三次元(3D)カバレッジの増加によって高められています .
抗菌剤の開発
3-プロピリデンピロリジンから誘導できるピロリジン-2,3-ジオンは、緑膿菌のペニシリン結合タンパク質であるPBP3の潜在的な阻害剤として特定されています . この発見は、多剤耐性菌株を標的にする機会をもたらします .
グリーンケミストリー
3-プロピリデンピロリジンを含むピロリジンの合成のためのマイクロ波支援有機合成(MAOS)の適用は、合成効率の向上とグリーンケミストリーの新時代をサポートすることで、大きな影響を与えてきました .
創薬における構造多様性
ピロリジンなどのヘテロ原子飽和環系は、創薬において構造的多様性を生み出す可能性を高めます . これは、特に、臨床的に活性な薬物の開発において重要であり、ますますヘテロ環状足場の使用に依存しています .
5. 生物活性に対する立体因子 ピロリジン環の炭素の立体異性体は、異なる立体異性体と置換基の空間的配向が、薬物候補の異なる生物学的プロファイルをどのように生み出すことができるかを強調しています . これは、エナンチオ選択的タンパク質への異なる結合モードによるものです .
薬理フォアスペースの探索
ピロリジン環のsp3-混成は、薬理フォアスペースを効率的に探索する可能性を高めます . これは、創薬の分野では重要な側面であり、薬理フォア(分子の生物活性に必要な特徴)の特定は重要なステップです .
作用機序
- However, we can explore related pyrrolidine compounds to gain insights. Pyrrolidine derivatives have been studied for their pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects .
Target of Action
Its potential therapeutic applications await exploration, and understanding its interactions with biological systems will be crucial for drug development . 🌟
将来の方向性
生化学分析
Biochemical Properties
3-Propylidenepyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 3-Propylidenepyrrolidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 3-Propylidenepyrrolidine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-Propylidenepyrrolidine can induce apoptotic cell death by modulating signaling pathways such as the Akt pathway . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 3-Propylidenepyrrolidine exerts its effects through various mechanisms. One key mechanism involves the binding of 3-Propylidenepyrrolidine to specific biomolecules, such as enzymes and receptors, which can result in enzyme inhibition or activation . For instance, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that further interact with cellular components, causing changes in gene expression and cellular function . Additionally, 3-Propylidenepyrrolidine can modulate the activity of signaling molecules, thereby influencing cellular pathways and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Propylidenepyrrolidine can change over time. Studies have shown that the stability and degradation of 3-Propylidenepyrrolidine can influence its long-term effects on cellular function . For example, prolonged exposure to 3-Propylidenepyrrolidine can lead to sustained changes in gene expression and cellular metabolism, which may result in long-term effects on cell viability and function . Additionally, the degradation products of 3-Propylidenepyrrolidine can also have biological activity, further complicating its temporal effects .
Dosage Effects in Animal Models
The effects of 3-Propylidenepyrrolidine vary with different dosages in animal models. At low doses, 3-Propylidenepyrrolidine may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including organ toxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level must be reached for 3-Propylidenepyrrolidine to exert its biological effects .
Metabolic Pathways
3-Propylidenepyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound . Additionally, 3-Propylidenepyrrolidine can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Propylidenepyrrolidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of 3-Propylidenepyrrolidine in different cellular compartments . For example, 3-Propylidenepyrrolidine may be transported into the mitochondria or nucleus, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 3-Propylidenepyrrolidine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 3-Propylidenepyrrolidine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 3-Propylidenepyrrolidine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Propylamine", "Acetone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Benzaldehyde" ], "Reaction": [ "Step 1: Propylamine is reacted with acetone in the presence of sodium borohydride to form 3-propylidene-2,5-dimethylpyrrolidine.", "Step 2: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 3-propylidene-2,5-dimethylpyrrolidine.", "Step 3: The hydrochloride salt is then treated with sodium hydroxide to form the free base of 3-propylidene-2,5-dimethylpyrrolidine.", "Step 4: Finally, the free base is reacted with benzaldehyde in the presence of a catalyst to form 3-Propylidenepyrrolidine." ] } | |
CAS番号 |
1563461-47-1 |
分子式 |
C7H13N |
分子量 |
111.18 g/mol |
IUPAC名 |
(3E)-3-propylidenepyrrolidine |
InChI |
InChI=1S/C7H13N/c1-2-3-7-4-5-8-6-7/h3,8H,2,4-6H2,1H3/b7-3+ |
InChIキー |
ZSIXFAYVZOLAHC-XVNBXDOJSA-N |
異性体SMILES |
CC/C=C/1\CCNC1 |
SMILES |
CCC=C1CCNC1 |
正規SMILES |
CCC=C1CCNC1 |
ピクトグラム |
Flammable; Corrosive |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


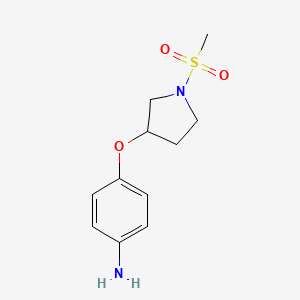
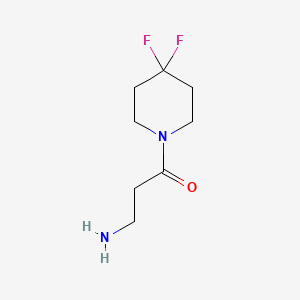
![2-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470474.png)
![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1470475.png)

![{2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol](/img/structure/B1470477.png)
![2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470478.png)
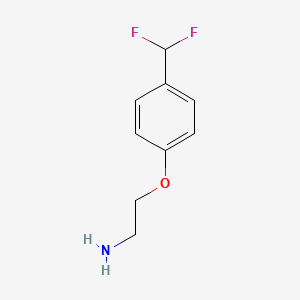
![2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470481.png)
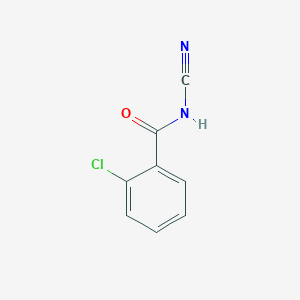
![1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1470483.png)
